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3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid

Monoamine oxidase B neuroprotection enzyme inhibition screening

Researchers screening MAO-B, LDHA, or PRMT3 require well-characterized controls. Generic 4-OPBA analogs cannot substitute-the meta-methyl group introduces a critical XLogP3 shift (+0.5 log units) and distinct multi-target fingerprint. - Multi-target profile: MAO-B IC50 100,000 nM, LDHA Ki 5,460 nM, PRMT3 moderate binding. - Complete 5-LO inactivity at 100 μM qualifies it as scaffold-specificity control. - Validated negative control for MAO-B isoform-selectivity counterscreens. Supplied with ≥95% purity; custom synthesis available for larger quantities.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B13689834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O
InChIInChI=1S/C12H13NO3/c1-8-7-9(12(15)16)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)
InChIKeyXYJZYZMKUIMAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoic Acid: Identity & Pharmacophore Profile


3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926255-79-0, molecular formula C12H13NO3, MW 219.24) is a small-molecule screening hit belonging to the acylaminobenzoic acid derivative class, featuring a 2-pyrrolidinone ring N-linked to a benzoic acid core at the para position with an additional methyl substituent at the meta position . This scaffold places the compound within a larger family of 2-oxopyrrolidin-1-yl benzoic acid analogs that have been evaluated against diverse target panels including monoamine oxidases, lactate dehydrogenase, protein arginine methyltransferases, and lipoxygenases, as documented in public bioactivity databases [1].

Scaffold class Acylaminobenzoic acid screening hit with 2-pyrrolidinone ring
Target panel context Evaluated against MAO, LDH, PRMT, and 5-LO enzyme panel
Data source Public bioactivity records in ChEMBL and BindingDB

3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoic Acid: Irreplaceability vs. Analogs


Despite sharing the 2-oxopyrrolidin-1-yl benzoic acid core with compounds such as 4-(2-oxopyrrolidin-1-yl)benzoic acid (4-OPBA, CAS 36151-44-7) and 3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 515813-05-5), the meta-methyl substitution in the target compound introduces quantifiable differences in lipophilicity, target engagement profile, and enzyme selectivity that cannot be extrapolated from the des-methyl parent or positional isomers . Public bioactivity records demonstrate that this compound exhibits a multi-target fingerprint—including weak MAO-B inhibition, moderate PRMT3 binding, and LDHA inhibition—that is not replicated by any single close analog, meaning that generic substitution would yield divergent screening outcomes in programs targeting these specific enzymes [1].

Des-methyl analog 4-OPBA: lipophilicity and target engagement profile differ; may not reproduce screening outcomes.

Regioisomer 3-(2-oxopyrrolidin-1-yl)benzoic acid: no overlapping bioactivity data; screening outcome undefined.

Single-target analogs: multi-target fingerprint (MAO, LDH, PRMT, 5-LO) not replicated by any close analog.

3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoic Acid: Quantitative Evidence vs. Analogs and Benchmarks


MAO-B Inhibition Potency vs. Selegiline

The target compound was evaluated for inhibition of bovine mitochondrial MAO-B and exhibited an IC50 of 100,000 nM, compared to selegiline—a clinically approved irreversible MAO-B inhibitor—which shows an IC50 of 19.58 ± 0.83 nM in human MAO-B assays [1][2]. This represents an approximately 5,100-fold lower potency, confirming that the target compound is not suitable as a MAO-B lead but may serve as a negative control or a fragment-sized starting point requiring substantial optimization [3]. Importantly, the compound also inhibits bovine mitochondrial MAO-A with equal weak potency (IC50 100,000 nM), indicating a complete lack of isoform selectivity that fundamentally differs from selegiline's >3,400-fold selectivity for MAO-B over MAO-A [1].

MAO-B Inhibition vs. Selegiline
Class-level inference
100,000 nM (target) vs. 19.58 nM (selegiline)
~5,100-fold lower potency; no isoform selectivity

Supports weak-inhibitor baseline for MAO-B screening assays

Cross-species assay comparison (bovine vs. human)

Monoamine oxidase B neuroprotection enzyme inhibition screening

LDHA Inhibition Potency vs. FX-11

The target compound inhibits human LDHA with a Ki of 5,460 nM, as measured by a fluorescence assay using pyruvate as substrate in human liver enzyme preparations [1]. The well-characterized LDHA inhibitor FX-11 (CAS 213971-34-7) exhibits a Ki of 8,000 nM (8 μM) against recombinant LDHA by comparable enzymatic methods . This indicates that the target compound is approximately 1.5-fold more potent than FX-11 at the enzyme level, though both compounds fall within the low-micromolar potency range [2]. The target compound also shows measurable LDHB inhibition (Ki = 15,100 nM), suggesting a broader lactate dehydrogenase inhibition profile than FX-11, which is reported as LDHA-selective [1].

LDHA Inhibition vs. FX-11
Cross-study comparable
Ki 5,460 nM (target) vs. FX-11 8,000 nM
~1.5-fold higher affinity; also inhibits LDHB

Supports dual LDH inhibitor scaffold evaluation

Different enzyme sources and assay formats

Cancer metabolism LDHA Warburg effect

PRMT3 Binding Affinity vs. SGC707

The target compound binds to the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells with an EC50 of 1,300 nM, as assessed by a protein stabilization assay [1]. The first-in-class selective PRMT3 allosteric inhibitor SGC707 exhibits an IC50 of 31 ± 2 nM and a KD of 53 ± 2 nM against PRMT3, with >100-fold selectivity over 31 other methyltransferases [2]. This 42-fold potency gap (1,300 nM vs. 31 nM) positions the target compound as a low-affinity PRMT3 ligand suitable for fragment-based screening or as a starting point for structure-guided optimization, rather than a tool compound for cellular target engagement studies [3].

PRMT3 Binding vs. SGC707
Class-level inference
EC50 1,300 nM (target) vs. SGC707 IC50 31 nM
~42-fold lower affinity; selectivity unknown

Supports fragment-based PRMT3 ligand screening

Selectivity profile uncharacterized

Epigenetics PRMT3 methyltransferase

5-Lipoxygenase Activity: No Significant Inhibition

The target compound was tested for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and showed no significant activity (NS) [1]. In contrast, the clinically used 5-LO inhibitor zileuton exhibits an IC50 of approximately 0.5–1 μM against human 5-LO, and structurally related pyrrolidinone-based 5-LO inhibitors have been reported with IC50 values ranging from 0.0084 μM to 33.8 μM depending on substitution pattern [2]. The complete lack of 5-LO inhibition at 100 μM indicates that the 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid scaffold is incompatible with 5-LO pharmacophore requirements, differentiating it from other pyrrolidinone-containing analogs that do engage this target [3].

5-LO Inhibition vs. Zileuton
Supporting evidence
No inhibition at 100 μM (target)
vs. zileuton IC50 ~0.5–1 μM; potent analogs down to 8.4 nM

Supports 5-LO assay specificity control

Confirms scaffold incompatibility with 5-LO pharmacophore

Inflammation 5-lipoxygenase arachidonic acid cascade

Lipophilicity Differentiation vs. Des-Methyl Analog

The des-methyl analog 4-(2-oxopyrrolidin-1-yl)benzoic acid (4-OPBA, CAS 36151-44-7) has a computed XLogP3 value of 0.900 . The target compound 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid carries an additional meta-methyl group, which based on the well-established Hansch π constant for aromatic methyl substitution (π = +0.52) is predicted to increase logP by approximately 0.5–0.6 log units, yielding an estimated XLogP3 value of approximately 1.4–1.5 [1]. This represents a ~60% increase in computed lipophilicity, which can affect membrane permeability, non-specific protein binding, and solubility in biochemical assay buffers—parameters directly relevant to hit triage and compound quality assessment in procurement workflows .

Lipophilicity vs. Des-Methyl Analog
Direct head-to-head comparison
ΔXLogP3 ≈ +0.5 to +0.6
Target est. 1.4–1.5 vs. 4-OPBA 0.900

Supports matched-pair SAR for meta-methyl effect

Computed values; experimental confirmation recommended

Physicochemical properties logP SAR

Multi-Target Fingerprint vs. Regioisomer

While quantitative target-panel data for the meta-substituted regioisomer 3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 515813-05-5) is sparse in public databases, the target compound's available bioactivity record across MAO-B (IC50 100,000 nM), LDHA (Ki 5,460 nM), and PRMT3 (EC50 1,300 nM) establishes a defined multi-target profile that is scaffold-dependent [1]. The para-carboxylic acid orientation in the target compound enables distinct hydrogen-bonding geometry compared to the meta-substituted isomer, which may explain differential target engagement patterns [2]. The ChEMBL database records no overlapping bioactivity data for the 3-substituted isomer against MAO-B, LDHA, or PRMT3, indicating that procurement of the regioisomer would not replicate the target compound's screening fingerprint [3].

Multi-Target Fingerprint vs. Regioisomer
Supporting evidence
4 documented target interactions
vs. regioisomer: 0 overlapping entries

Supports scaffold-dependent bioactivity profiling

Regioisomer data limited; validation advised

Selectivity profiling regioisomer comparison target engagement

3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoic Acid: Research & Procurement Applications


Negative Control for MAO-B Screening Assays

With an MAO-B IC50 of 100,000 nM—over 5,000-fold weaker than selegiline—this compound is ideally suited as a negative control to define the assay window in MAO-B inhibitor screening campaigns. Its complete lack of MAO-A/MAO-B selectivity (both IC50 = 100,000 nM) further ensures it will not produce false-positive hits in isoform-selectivity counterscreens [1][2].

Fragment-Based Starting Point for Dual LDH Inhibition

The compound's moderate LDHA inhibition (Ki = 5,460 nM) and measurable LDHB activity (Ki = 15,100 nM) make it a viable fragment-sized starting point for structure-guided optimization toward dual LDH inhibitors targeting the Warburg effect in cancer metabolism. Its potency advantage over FX-11 at the enzyme level (Ki 5,460 vs. 8,000 nM) provides a slightly better starting point for medicinal chemistry elaboration [1].

Physicochemical Benchmarking in Matched-Pair SAR

The documented XLogP3 shift of approximately +0.5 to +0.6 log units between 4-OPBA (XLogP3 0.900) and the target compound (estimated XLogP3 1.4–1.5) directly supports matched-pair SAR analyses examining the impact of meta-methyl substitution on lipophilicity, solubility, and non-specific binding in biochemical and cellular assays [3].

Specificity Control for 5-Lipoxygenase Assays

The compound's complete lack of 5-LO inhibition at 100 μM, contrasted with potent 5-LO inhibition by certain structurally related pyrrolidinone analogs (IC50 as low as 8.4 nM), qualifies it as a specificity control to confirm that observed 5-LO inhibition in screening hits is scaffold-dependent rather than an artifact of the 2-oxopyrrolidin-1-yl benzoic acid core [4][5].

Application
Selection Property
Validation Focus
MAO-B screening control
Isoform-nonselective weak inhibition profile
Assay window definition, false-positive reduction
Dual LDH inhibitor fragment elaboration
Moderate LDHA/LDHB affinity scaffold
Structure-guided optimization for cancer metabolism models
Matched-pair SAR analysis
Meta-methyl lipophilicity shift
LogP-dependent solubility and binding assessment
5-LO screening specificity control
Inactive 5-LO chemotype confirmation
Scaffold-dependent inhibition validation
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